![molecular formula C17H23N3O2 B3868722 2-[4-(8-methoxy-4-methyl-2-quinolinyl)-1-piperazinyl]ethanol](/img/structure/B3868722.png)
2-[4-(8-methoxy-4-methyl-2-quinolinyl)-1-piperazinyl]ethanol
Übersicht
Beschreibung
2-[4-(8-methoxy-4-methyl-2-quinolinyl)-1-piperazinyl]ethanol, also known as Moxifloxacin, is a synthetic antibiotic that belongs to the fluoroquinolone class of drugs. It is primarily used to treat respiratory tract infections, urinary tract infections, and skin infections caused by bacteria. Moxifloxacin is a potent inhibitor of bacterial DNA synthesis, which makes it an effective antibiotic against a wide range of bacteria.
Wirkmechanismus
2-[4-(8-methoxy-4-methyl-2-quinolinyl)-1-piperazinyl]ethanol works by inhibiting bacterial DNA synthesis through its interaction with DNA gyrase and topoisomerase IV enzymes. These enzymes are responsible for the replication and repair of bacterial DNA. By inhibiting these enzymes, 2-[4-(8-methoxy-4-methyl-2-quinolinyl)-1-piperazinyl]ethanol prevents the bacteria from replicating and ultimately leads to bacterial death.
Biochemical and Physiological Effects:
2-[4-(8-methoxy-4-methyl-2-quinolinyl)-1-piperazinyl]ethanol has a high bioavailability and is rapidly absorbed into the bloodstream after oral administration. It also has a long half-life, which allows for once-daily dosing. 2-[4-(8-methoxy-4-methyl-2-quinolinyl)-1-piperazinyl]ethanol is primarily eliminated through renal excretion, with a small portion eliminated through fecal excretion. 2-[4-(8-methoxy-4-methyl-2-quinolinyl)-1-piperazinyl]ethanol has been shown to have minimal effects on liver function and does not interact with other drugs metabolized by the liver.
Vorteile Und Einschränkungen Für Laborexperimente
2-[4-(8-methoxy-4-methyl-2-quinolinyl)-1-piperazinyl]ethanol is a widely used antibiotic in laboratory experiments due to its broad-spectrum activity against bacteria and its high potency. However, its use in laboratory experiments is limited by its cost, as it is more expensive than other antibiotics. Additionally, 2-[4-(8-methoxy-4-methyl-2-quinolinyl)-1-piperazinyl]ethanol is not effective against all types of bacteria, and some bacteria may develop resistance to the drug over time.
Zukünftige Richtungen
Future research on 2-[4-(8-methoxy-4-methyl-2-quinolinyl)-1-piperazinyl]ethanol could focus on the development of new derivatives with improved efficacy and reduced toxicity. Additionally, research could investigate the use of 2-[4-(8-methoxy-4-methyl-2-quinolinyl)-1-piperazinyl]ethanol in combination with other antibiotics to enhance its activity against resistant bacteria. Finally, studies could explore the use of 2-[4-(8-methoxy-4-methyl-2-quinolinyl)-1-piperazinyl]ethanol in the treatment of other types of infections, such as viral infections or fungal infections.
Wissenschaftliche Forschungsanwendungen
2-[4-(8-methoxy-4-methyl-2-quinolinyl)-1-piperazinyl]ethanol has been extensively studied for its efficacy against various bacterial infections. It has been shown to be effective against gram-positive and gram-negative bacteria, including those that are resistant to other antibiotics. 2-[4-(8-methoxy-4-methyl-2-quinolinyl)-1-piperazinyl]ethanol is also used in research studies to investigate the mechanism of action of fluoroquinolone antibiotics and to develop new antibiotics with improved efficacy.
Eigenschaften
IUPAC Name |
2-[4-(8-methoxy-4-methylquinolin-2-yl)piperazin-1-yl]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c1-13-12-16(20-8-6-19(7-9-20)10-11-21)18-17-14(13)4-3-5-15(17)22-2/h3-5,12,21H,6-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLQXAUKIYLBQFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC=C2OC)N3CCN(CC3)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(8-Methoxy-4-methylquinolin-2-yl)piperazin-1-yl]ethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-(4-ethyl-1-piperazinyl)-8-methyl[1,3]dioxolo[4,5-g]quinoline](/img/structure/B3868648.png)
![methyl 4-[2-(cyclohexylmethyl)-4-morpholinyl]-4-oxobutanoate](/img/structure/B3868654.png)
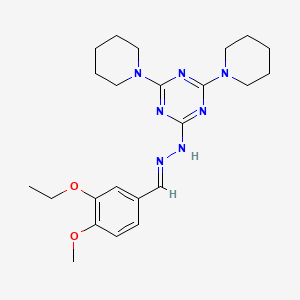
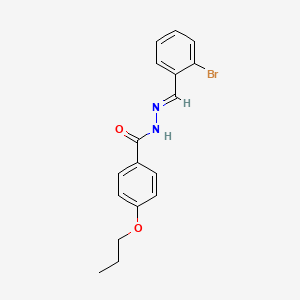
![methyl [(1-benzyl-1H-imidazol-2-yl)thio]acetate](/img/structure/B3868679.png)
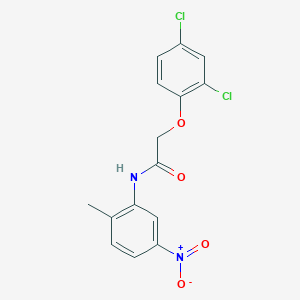
![N-(2-{2-[3-(allyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-benzylbenzenesulfonamide](/img/structure/B3868697.png)
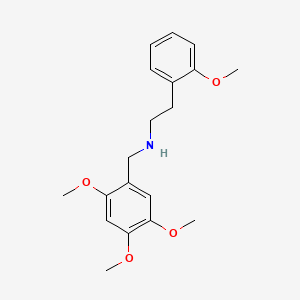
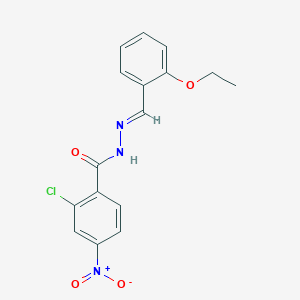
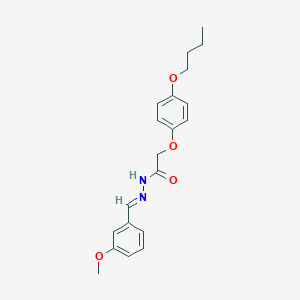
![ethyl (4-{2-[5-amino-4-cyano-1-(2-hydroxyethyl)-1H-pyrazol-3-yl]-2-cyanovinyl}-2-methoxyphenoxy)acetate](/img/structure/B3868719.png)

![N-(4-methylphenyl)-2-oxo-2-[2-(2-thienylmethylene)hydrazino]acetamide](/img/structure/B3868739.png)
